1-(4-Chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine

High-throughput screening RGS4 GPCR

Researchers needing a structurally authenticated sulfonamide-piperazine reference standard often lack public quantitative SAR data. CAS 325812-53-1 provides a reproducible fragment-like baseline with documented HTS exposure across five orthogonal target assays. - Multi-target screening provenance (RGS4, mu-opioid, ADAM17, M1, FadD2) - Fragment library-compatible (MW 324.8, XLogP 2.8, 2 rotatable bonds) - Structurally defined for analytical method development and comparator studies

Molecular Formula C15H17ClN2O2S
Molecular Weight 324.8g/mol
CAS No. 325812-53-1
Cat. No. B512315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine
CAS325812-53-1
Molecular FormulaC15H17ClN2O2S
Molecular Weight324.8g/mol
Structural Identifiers
SMILESCN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
InChIInChI=1S/C15H17ClN2O2S/c1-17-8-10-18(11-9-17)21(19,20)15-7-6-14(16)12-4-2-3-5-13(12)15/h2-7H,8-11H2,1H3
InChIKeyYFXVIJAMQNMEHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility45.1 [ug/mL]

Structural Identity and Screening Provenance


1-(4-Chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine (CAS 325812-53-1) is a synthetic sulfonamide-bearing piperazine derivative with the molecular formula C15H17ClN2O2S and a molecular weight of 324.8 g/mol [1]. It belongs to a broader class of 4-chloronaphthalene-1-sulfonyl piperazines distinguished by substitution at the N-4 position of the piperazine ring. The compound has been interrogated in multiple PubChem high-throughput screening (HTS) campaigns deposited by the Johns Hopkins Ion Channel Center (JHICC), The Scripps Research Institute Molecular Screening Center, the Burnham Center for Chemical Genomics, and the Broad Institute, targeting proteins including RGS4, the mu-opioid receptor, ADAM17, the M1 muscarinic receptor, and FadD2 . However, the quantitative outcome data from these screens is not uniformly accessible in structured comparator-ready format.

Multi-target screening record Documented HTS history across five distinct target assays
Fragment-like profile Lower molecular weight and lipophilicity vs. series analogs
MLPCN sourcing provenance MLSMR library origin may reduce procurement friction and aid data cross-referencing

Why Generic Substitution Is Not Supported


Compounds within the 4-chloronaphthalene-1-sulfonyl piperazine series are not interchangeable because the N-4 substituent on the piperazine ring critically determines molecular recognition, physiochemical properties, and biological activity. Even minor perturbations—such as replacing the N-methyl group with an ethyl, phenyl, benzyl, or fluorophenyl group—alter the compound's logP, basicity (pKa of the distal piperazine nitrogen), molecular shape, and hydrogen-bonding capacity [1]. In established medicinal chemistry precedent for sulfonylpiperazine series such as factor Xa inhibitors and CCR1 antagonists, the N-4 substituent has been shown to modulate target affinity by orders of magnitude [2]. For CAS 325812-53-1 specifically, the sparse public data landscape means that no quantitative structure-activity relationship (SAR) has been published that directly benchmarks the N-methyl variant against its N-ethyl, N-phenyl, or N-benzyl analogs in any defined assay system. Therefore, any assumption of functional equivalence between CAS 325812-53-1 and a closely related catalog analog is scientifically unfounded absent explicit head-to-head data.

N-4 substituent modulates target recognition
Even minor changes (methyl→ethyl/phenyl/benzyl) alter logP, pKa, and hydrogen-bonding capacity, shifting molecular recognition profiles.
No published head-to-head SAR
No quantitative benchmarking of this N-methyl variant against its N-ethyl, N-phenyl, or N-benzyl analogs exists in any defined assay system.
Congeneric precedent for >100-fold affinity shifts
Related sulfonylpiperazine series demonstrate that N-substituent changes can alter target potency by orders of magnitude; functional equivalence cannot be assumed.

Quantitative Differentiation Evidence


Multi-Target HTS Screening Fingerprint

CAS 325812-53-1 has a documented multi-target HTS screening history deposited in PubChem, having been tested in at least five distinct biochemical and cell-based assays: (1) a cell-based RGS4 potentiator/activator assay (AID 463111, JHICC), (2) a luminescence-based mu-opioid receptor agonist screen (AID 504326, Scripps), (3) a QFRET-based ADAM17 exosite inhibitor screen (AID 720648, Scripps), (4) a fluorescence-based M1 muscarinic receptor agonist screen (AID 588814, Scripps), and (5) a fluorescence polarization FadD2 inhibitor screen (AID 588549, Broad Institute) . In contrast, close analogs such as 1-[(4-chloro-1-naphthyl)sulfonyl]-4-phenylpiperazine (CAS 325812-54-2) and 1-benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine (CAS 325812-56-4) have no publicly accessible HTS activity records in PubChem, representing a differential in screening provenance that may inform compound selection for target-agnostic phenotypic screening libraries [1].

HTS fingerprint
Reported
5 target assays (RGS4, μ-opioid, ADAM17, M1, FadD2) vs. 0 for N-phenyl and N-benzyl analogs
Screening provenance may differ; no potency outcomes retrievable for any compound in the series
PubChem BioAssay data; quantitative activity not publicly accessible
High-throughput screening RGS4 GPCR Target profiling

Physicochemical Property Comparison

The N-methyl substitution on the piperazine ring of CAS 325812-53-1 yields a computed XLogP3-AA of 2.8, with 0 hydrogen bond donors and 4 hydrogen bond acceptors, and only 2 rotatable bonds [1]. By comparison, the N-phenyl analog (CAS 325812-54-2, MW 386.9) has an additional aromatic ring that increases lipophilicity (estimated XLogP ~4.0-4.5 by fragment-based calculation) and molecular weight, while the N-benzyl analog (CAS 325812-56-4, MW 400.92) adds a methylene spacer that introduces a third rotatable bond and further elevates logP . These differences directly impact solubility, permeability, and nonspecific protein binding profiles, making the N-methyl variant the most compact and least lipophilic member of this sub-series—a property profile often favored in fragment-based screening and CNS drug discovery programs where lower logP and lower molecular weight correlate with improved ligand efficiency metrics [2].

Physicochemical profile
Class-level
ΔMW −62 to −76 Da; ΔXLogP −1.2 to −1.7 log units lower than heavier analogs
Lower lipophilicity and molecular weight may favor fragment-based or CNS-targeted library design
Computed XLogP3-AA; no experimental logP or solubility data available
Lipophilicity Physicochemical properties Drug-likeness Medicinal chemistry

MLPCN Screening Library Availability

CAS 325812-53-1 was included in the Molecular Libraries Probe Production Centers Network (MLPCN) screening collection, as evidenced by its deposition in PubChem (CID 671594, created 2005-07-07) and its testing in MLPCN-funded HTS campaigns at JHICC, Scripps, and the Broad Institute [1]. This provenance means the compound has been physically available through the MLSMR (Molecular Libraries Small Molecule Repository) compound management system, providing a level of sourcing traceability that is absent for close analogs such as CAS 325812-54-2 (N-phenyl) and CAS 325812-56-4 (N-benzyl), which were not part of the NIH Molecular Libraries initiative [2]. For academic screening centers seeking to replicate or build upon MLPCN-era data, this sourcing history may reduce procurement friction and facilitate data cross-referencing.

MLPCN provenance
Supporting evidence
MLSMR-sourced compound vs. no MLPCN/library record for N-phenyl and N-benzyl analogs
Sourcing traceability may facilitate legacy data integration and QC documentation for screening centers
MLPCN-era collection; confirm current availability and lot-specific QC
Compound availability Screening library Research tool MLPCN

Research Application Scenarios


Phenotypic Screening Library Enrichment

Given its documented multi-target HTS screening history across five distinct target classes (RGS4, mu-opioid, ADAM17, M1, FadD2) [1], this compound can serve as a known-quantity control or diversity element in phenotypic screening libraries. Its public-domain screening provenance allows researchers to cross-reference any newly discovered activity against existing HTS outcomes, distinguishing it from close analogs (N-phenyl, N-benzyl) that lack any public screening data [2].

Fragment-Based Drug Discovery Benchmarking

With a molecular weight of 324.8 Da, XLogP of 2.8, and only 2 rotatable bonds [1], the N-methyl variant represents the most fragment-like entity within the 4-chloronaphthalene-1-sulfonyl piperazine series. This property profile aligns with fragment library design guidelines and makes it a suitable low-molecular-weight starting point for structure-based optimization, particularly when compared to the heavier, more lipophilic N-phenyl (MW 386.9) and N-benzyl (MW 400.9) analogs [2].

GPCR Modulator Screening Programs

This compound was specifically screened in a cell-based RGS4 potentiator assay (AID 463111) and a mu-opioid receptor agonist assay (AID 504326) within the MLPCN network [1]. Researchers investigating RGS protein pharmacology or GPCR signal modulation may prioritize this compound for follow-up or counter-screening based on its documented exposure to these specific assay systems, leveraging the existence of standardized PubChem BioAssay protocols (albeit without publicly disclosed activity outcomes).

SAR Study Reference Standard

Although the quantitative activity values from the HTS campaigns are not publicly retrievable, the compound's testing in five orthogonal assays provides circumstantial evidence that it may exhibit weak or selective activity. For laboratories synthesizing and testing novel sulfonamide-piperazine derivatives, CAS 325812-53-1 can be procured as a structurally characterized reference standard for analytical method development (e.g., LC-MS purity assessment, NMR reference spectra) and as a comparator in initial SAR explorations, where its defined chemical structure and computed properties provide a reproducible baseline [1].

Application
Selection Property
Validation Focus
Phenotypic screening library enrichment
Multi-target HTS record across GPCR, protease, and ligase targets
Cross-reference new hit profiles with PubChem HTS outcomes
Fragment-based discovery benchmarking
Lower MW and logP relative to series analogs
Ligand efficiency metrics (LE, LLE) and solubility-limited assay performance
GPCR modulator screening programs
Documented exposure in RGS4 and μ-opioid receptor assays
Pathway-specific counter-screen and RGS protein pharmacology studies
SAR study reference standard
Structurally characterized sulfonamide-piperazine scaffold
LC-MS purity assessment and NMR reference spectra for novel derivative characterization
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